(3-Hydroxypropyl)sulfamic acid
Overview
Description
Synthesis Analysis
The synthesis of related sulfamic acid derivatives is described in the papers. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used as a catalyst for condensation reactions, which suggests that sulfamic acid derivatives can be involved in catalysis . Additionally, the enzymatic and chemical synthesis of 3-sulfinopropionic acid, an analog of succinic acid, is reported, indicating that both biological and chemical methods can be employed to synthesize sulfamic acid analogs . These methods could potentially be adapted for the synthesis of (3-Hydroxypropyl)sulfamic acid.
Molecular Structure Analysis
The molecular structure of (3-Hydroxypropyl)sulfamic acid can be inferred from the structures of related compounds. For example, the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate) involves sulfur in the backbone, which is structurally similar to the sulfur-containing group in (3-Hydroxypropyl)sulfamic acid . This suggests that (3-Hydroxypropyl)sulfamic acid could potentially be incorporated into larger molecules or polymers.
Chemical Reactions Analysis
The chemical reactivity of sulfamic acid derivatives is highlighted in the synthesis of 3-alkoxy and 3-sulfamido indanones, where Brønsted acid-catalyzed reactions are used . This indicates that (3-Hydroxypropyl)sulfamic acid could also participate in similar Brønsted acid-catalyzed reactions due to the presence of the sulfamic acid moiety. Furthermore, the synthesis of aminomethyl dioxanes from N-[3-(2-chloroethoxy)-2-hydroxypropyl]sulfamates involves cyclization and alcoholysis of sulfamic acids, which could be relevant to the reactivity of (3-Hydroxypropyl)sulfamic acid .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (3-Hydroxypropyl)sulfamic acid are not directly reported, the properties of similar compounds can provide some insights. For example, the physicochemical properties of 3-sulfinopropionic acid are described, which may share similarities with (3-Hydroxypropyl)sulfamic acid due to the presence of the sulfonic acid group . The solubility, melting point, and reactivity of (3-Hydroxypropyl)sulfamic acid could be inferred from these related compounds.
Safety And Hazards
properties
IUPAC Name |
3-hydroxypropylsulfamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO4S/c5-3-1-2-4-9(6,7)8/h4-5H,1-3H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZYBNXGNBMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369768 | |
Record name | (3-hydroxypropyl)sulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypropyl)sulfamic acid | |
CAS RN |
98026-28-9 | |
Record name | (3-hydroxypropyl)sulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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